molecular formula C6H7N3O4S B2651175 6-(Sulfamoylamino)pyridine-2-carboxylic acid CAS No. 1596108-27-8

6-(Sulfamoylamino)pyridine-2-carboxylic acid

Cat. No.: B2651175
CAS No.: 1596108-27-8
M. Wt: 217.2
InChI Key: OAEDQMLMMPSUAR-UHFFFAOYSA-N
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Description

6-(Sulfamoylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C6H7N3O4S and a molecular weight of 217.2 g/mol . This compound is characterized by the presence of a sulfamoylamino group attached to a pyridine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Sulfamoylamino)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyridine-2-carboxylic acid+Sulfamoyl chloride6-(Sulfamoylamino)pyridine-2-carboxylic acid\text{Pyridine-2-carboxylic acid} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} Pyridine-2-carboxylic acid+Sulfamoyl chloride→6-(Sulfamoylamino)pyridine-2-carboxylic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(Sulfamoylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(Sulfamoylamino)pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(Sulfamoylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the sulfamoylamino group, making it less versatile in certain reactions.

    Sulfamoyl chloride: Used as a reagent in the synthesis of sulfamoylamino derivatives but lacks the pyridine ring.

    6-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a sulfamoylamino group, leading to different chemical properties.

Uniqueness

6-(Sulfamoylamino)pyridine-2-carboxylic acid is unique due to the presence of both the sulfamoylamino and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-(sulfamoylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-14(12,13)9-5-3-1-2-4(8-5)6(10)11/h1-3H,(H,8,9)(H,10,11)(H2,7,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEDQMLMMPSUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NS(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596108-27-8
Record name 6-(sulfamoylamino)pyridine-2-carboxylic acid
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